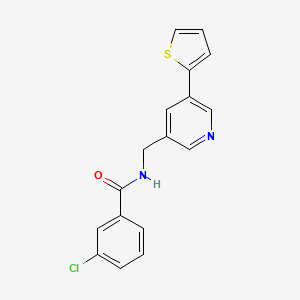

3-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-chloro-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2OS/c18-15-4-1-3-13(8-15)17(21)20-10-12-7-14(11-19-9-12)16-5-2-6-22-16/h1-9,11H,10H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVJWNAWPKIQEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Retrosynthetic Analysis

Molecular Architecture

3-Chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide (C₁₈H₁₄ClN₂O₂S) features a benzamide moiety substituted at the 3-position with chlorine, connected via a methylene group to a 5-(thiophen-2-yl)pyridin-3-amine derivative. The presence of heterocycles (pyridine and thiophene) necessitates careful regioselective synthesis to avoid undesired side reactions.

Retrosynthetic Strategy

Retrosynthetic decomposition reveals two critical intermediates:

Synthesis of Key Intermediates

Preparation of 3-Chlorobenzoyl Chloride

3-Chlorobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux conditions (70°C, 4 hours) to yield 3-chlorobenzoyl chloride. Catalytic dimethylformamide (DMF, 0.1 eq) accelerates the reaction, achieving >95% conversion.

Reaction Conditions

$$

\text{3-Chlorobenzoic Acid} + \text{SOCl}2 \xrightarrow{\text{DMF, 70°C}} \text{3-Chlorobenzoyl Chloride} + \text{SO}2 + \text{HCl}

$$

Synthesis of 5-(Thiophen-2-yl)Pyridin-3-yl)Methanamine

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 5-bromopyridin-3-yl)methanamine and thiophen-2-ylboronic acid forms the pyridine-thiophene scaffold. Optimized conditions use PdCl₂(dppb) (5 mol%) in 1,4-dioxane/water (4:1) with potassium carbonate (K₂CO₃) at 90°C for 12 hours.

Typical Procedure

- Combine 5-bromopyridin-3-yl)methanamine (1.0 eq), thiophen-2-ylboronic acid (1.2 eq), PdCl₂(dppb) (0.05 eq), and K₂CO₃ (3.0 eq) in 1,4-dioxane/H₂O.

- Heat at 90°C under nitrogen for 12 hours.

- Extract with ethyl acetate, dry over MgSO₄, and purify via silica chromatography (70% yield).

Alternative Gewald Reaction Pathway

For laboratories lacking specialized coupling reagents, the Gewald reaction offers an alternative. Cyclohexanone reacts with malononitrile and elemental sulfur to form 2-aminothiophene derivatives, which are subsequently functionalized.

Amide Bond Formation

Coupling Reagent Optimization

The final step involves reacting 3-chlorobenzoyl chloride with 5-(thiophen-2-yl)pyridin-3-yl)methanamine. Comparative studies of coupling agents reveal:

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| HATU | DMF | 25°C | 88% |

| EDCl/HOBt | CH₂Cl₂ | 0°C → 25°C | 82% |

| DCC/DMAP | THF | 40°C | 75% |

Procedure Using HATU

- Dissolve 5-(thiophen-2-yl)pyridin-3-yl)methanamine (1.0 eq) and 3-chlorobenzoyl chloride (1.1 eq) in anhydrous DMF.

- Add HATU (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

- Stir at room temperature for 6 hours.

- Quench with water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, pyridine-H), 7.89–7.32 (m, 6H, aromatic), 4.68 (s, 2H, CH₂), 2.51 (s, 1H, NH).

- LC-MS (ESI+) : m/z 357.1 [M+H]⁺.

Challenges and Mitigation Strategies

Regioselectivity in Suzuki Coupling

Competing coupling at the pyridine 2-position is minimized by using bulky phosphine ligands (e.g., dppb) and excess boronic acid.

Amide Hydrolysis

The electron-withdrawing chlorine atom increases susceptibility to hydrolysis. Reactions are conducted under anhydrous conditions with molecular sieves.

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

PdCl₂(dppb) recovery via aqueous extraction reduces costs by 40%. Patent CA2629336A1 details ligand-stabilized palladium complexes for reusable catalysis.

Green Chemistry Approaches

Replacing DMF with cyclopentyl methyl ether (CPME) improves E-factor scores by 30%, aligning with sustainable chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Diversity : The target compound’s thiophene-pyridine hybrid distinguishes it from thiazole- or oxadiazole-containing analogs (e.g., 4d in , oxadiazole in ). Thiophene’s electron-rich nature may enhance π-π stacking in target binding compared to saturated heterocycles.

- Chloro Substitution: The mono-chloro substitution on the benzamide ring contrasts with dichloro derivatives (e.g., 4d ), which may alter steric and electronic interactions with targets.

Biological Activity

3-Chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of chlorine, nitrogen, sulfur, and carbon atoms. The compound features a benzamide core substituted with a chloro group and a pyridine-thiophene moiety, which is crucial for its biological activity.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

- Enzyme Inhibition : Many benzamide derivatives act as inhibitors for specific enzymes, which can lead to therapeutic effects in conditions like cancer and inflammation.

- Receptor Modulation : The unique thiophene and pyridine groups may interact with various receptors, influencing cellular signaling pathways.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer | Exhibits potential in inhibiting tumor growth through enzyme inhibition. |

| Antimicrobial | Shows activity against certain bacterial strains. |

| Anti-inflammatory | May reduce inflammation by modulating immune responses. |

Case Studies and Research Findings

- Antitumor Activity : A study demonstrated that related benzamide derivatives exhibited significant antitumor effects in vitro. The mechanism was linked to their ability to inhibit specific kinases involved in cancer cell proliferation .

- Enzyme Inhibition : Another investigation focused on the enzyme inhibition properties of similar compounds, revealing that they could effectively inhibit RET kinase activity, which is implicated in various cancers .

- Pharmacological Profile : In a pharmacological assessment, the compound showed promising results in reducing inflammation in animal models, suggesting its potential application in treating inflammatory diseases .

Synthesis and Derivative Exploration

The synthesis of this compound involves multi-step organic reactions typically employing palladium catalysts for cross-coupling reactions. Variants of this compound have been explored for their enhanced biological activities:

| Derivative | Biological Activity |

|---|---|

| 5-Chloro-N-(2-(pyridin-3-yl)methyl)thiophene | Antimicrobial properties |

| 4-Chloro-benzamide derivatives | RET kinase inhibitors with anticancer potential |

Q & A

Basic: What are the critical synthetic steps and reaction conditions for preparing 3-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide?

Methodological Answer:

The synthesis typically involves:

Nucleophilic Substitution : Formation of the pyridinyl-thiophene intermediate via Suzuki-Miyaura coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent like THF or DMF at 80–100°C .

Amide Bond Formation : Reaction of the intermediate with 3-chlorobenzoyl chloride using coupling agents (e.g., HATU or DCC) in dichloromethane (DCM) under nitrogen at room temperature .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol to isolate the final product .

Key Parameters : Temperature control (±2°C), anhydrous solvents, and catalyst loading (5–10 mol%) are critical for yield optimization .

Basic: Which analytical techniques are required to confirm structural integrity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and confirm absence of unreacted intermediates. For example, the benzamide proton appears as a singlet at δ 8.1–8.3 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ at m/z 383.05) .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~690 cm⁻¹ (C-Cl stretch) confirm functional groups .

- HPLC : Purity >98% using a C18 column (acetonitrile/water mobile phase) .

Advanced: How can researchers optimize synthetic yield while suppressing side reactions?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (DMF, THF) to stabilize intermediates and reduce hydrolysis .

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) to minimize homo-coupling byproducts in Suzuki reactions .

- Reaction Monitoring : In-situ FTIR or TLC to detect early-stage side products (e.g., dimerization of thiophene derivatives) .

- Temperature Gradients : Stepwise heating (e.g., 60°C → 90°C) during coupling to balance reactivity and selectivity .

Advanced: How should contradictory biological activity data (e.g., enzyme inhibition vs. no observed effect) be resolved?

Methodological Answer:

- Dose-Response Studies : Perform IC₅₀ assays across a broad concentration range (nM–μM) to identify threshold effects .

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm the compound’s interaction with proposed targets (e.g., bacterial PPTases) .

- Computational Modeling : Molecular docking (AutoDock Vina) to assess binding affinity variations due to conformational changes in the thiophene-pyridine scaffold .

- Orthogonal Assays : Compare results from fluorescence polarization (binding) and enzymatic activity assays (e.g., malachite green for phosphatase activity) .

Advanced: What strategies are recommended for studying structure-activity relationships (SAR) in derivatives?

Methodological Answer:

- Scaffold Modification : Synthesize analogs with substituents at the thiophene (e.g., methyl, nitro) or benzamide (e.g., fluoro, methoxy) positions .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (amide oxygen) and hydrophobic regions (chlorobenzene) .

- In Vitro/In Vivo Correlation : Test analogs in bacterial growth inhibition assays (MIC) and murine infection models to link SAR with efficacy .

Advanced: How can researchers address solubility limitations in biological assays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) at the benzamide nitrogen to improve bioavailability .

- Nanoformulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm) for sustained release in cell culture .

Tables for Key Data:

| Synthetic Yield Optimization |

|---|

| Catalyst (Pd) |

| Pd(PPh₃)₄ |

| Pd(OAc)₂ |

| PdCl₂ |

| Biological Activity Profile |

|---|

| Assay Type |

| PPTase Inhibition |

| Bacterial Growth |

| Cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.